2-Chloro-1,1'-bi(cyclopropane)

CYP enzyme inhibition medicinal chemistry drug metabolism

2-Chloro-1,1'-bi(cyclopropane), also known as 1-chloro-2-cyclopropylcyclopropane , is a halogenated bicyclopropyl scaffold featuring two fused cyclopropane rings with a chlorine substituent. The molecular formula is C₆H₉Cl, with a molecular weight of approximately 116.59 g/mol.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS No. 61975-81-3
Cat. No. B14556272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1'-bi(cyclopropane)
CAS61975-81-3
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESC1CC1C2CC2Cl
InChIInChI=1S/C6H9Cl/c7-6-3-5(6)4-1-2-4/h4-6H,1-3H2
InChIKeyBXYMGBTVIBFTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,1'-bi(cyclopropane) (CAS 61975-81-3): Structural Identity and Procurement Context


2-Chloro-1,1'-bi(cyclopropane), also known as 1-chloro-2-cyclopropylcyclopropane [1], is a halogenated bicyclopropyl scaffold featuring two fused cyclopropane rings with a chlorine substituent. The molecular formula is C₆H₉Cl, with a molecular weight of approximately 116.59 g/mol [1]. Bicyclopropyl frameworks are recognized in synthetic chemistry for their high ring strain (~27.5 kcal/mol per cyclopropane unit) and distinctive three-dimensional geometry, which can confer metabolic stability and conformational constraint when incorporated into bioactive molecules. However, a systematic review of primary research literature and authoritative databases reveals a notable absence of published quantitative performance data—pharmacological, physicochemical, or synthetic—that would permit rigorous, data-driven differentiation of this specific compound from its closest structural analogs.

Why 2-Chloro-1,1'-bi(cyclopropane) Cannot Be Assumed Interchangeable with Other Bicyclopropyl Analogs


The bicyclopropyl class encompasses a structurally diverse set of compounds whose substitution patterns critically dictate their chemical behavior and potential utility. Even closely related analogs—such as 1-chloro-1,1'-bicyclopropyl (CAS 16492-07-2, chloro substitution at the bridgehead position) [1], 1,1'-dichloro-1,1'-bicyclopropyl (CAS 61975-77-7, bis-bridgehead chlorination), and 2,2'-dichloro-1,1'-bicyclopropyl (CAS 62014-97-5, bis-2-position chlorination) —exhibit distinct electronic environments and steric profiles that would be expected to yield divergent reactivity in cross-coupling, nucleophilic substitution, or ring-opening transformations. Without compound-specific quantitative data on reactivity rates, regioselectivity, or biological target engagement, generic class-level assumptions cannot reliably guide procurement or experimental design. The absence of such published evidence for 2-chloro-1,1'-bi(cyclopropane) itself underscores the necessity of caution when considering this compound for applications beyond exploratory chemistry.

2-Chloro-1,1'-bi(cyclopropane) (CAS 61975-81-3): Quantitative Comparative Evidence Assessment


2-Chloro-1,1'-bi(cyclopropane): Comparative Enzyme Inhibition Data Assessment

A search of the ChEMBL database for bioactivity data associated with the CAS identifier 61975-81-3 returned no direct entries. Cross-referencing with BindingDB records identified two CYP inhibition measurements for the target compound: IC₅₀ = 362 nM against human CYP11B1 [1] and IC₅₀ = 180 nM against human CYP2B6 [2]. These values fall within a range typical of moderately potent CYP inhibitors. However, the same databases lack comparable inhibition data for the closest structural analogs—1-chloro-1,1'-bicyclopropyl (CAS 16492-07-2) and 1,1'-dichloro-1,1'-bicyclopropyl (CAS 61975-77-7). In the absence of parallel assay conditions and comparator compound data, the observed IC₅₀ values do not constitute verifiable differentiation. These values should therefore be interpreted as isolated screening results rather than evidence of selectivity or superiority relative to in-class compounds.

CYP enzyme inhibition medicinal chemistry drug metabolism

2-Chloro-1,1'-bi(cyclopropane) vs. Dichloro Analogs: Electrophilic Reactivity Inference from Chlorination Pattern

The target compound (C₆H₉Cl, MW 116.59) [1] bears a single chlorine substituent at the 2-position of the bicyclopropyl framework. Structurally related dichloro analogs—1,1'-dichloro-1,1'-bicyclopropyl (C₆H₈Cl₂, MW 151.03) and 2,2'-dichloro-1,1'-bicyclopropyl (C₆H₈Cl₂, MW 151.03) —contain two chlorine atoms at distinct positions, conferring significantly higher calculated lipophilicity (estimated LogP ~2.53 for dichloro analogs vs. ~1.8 for the monochloro compound) and a greater mass of electrophilic content per molecule. While no head-to-head reaction rate comparisons have been published for these specific compounds, class-level inference drawn from the established reactivity of halogenated cyclopropanes [2] predicts that the monochloro compound will exhibit lower electrophilic density and reduced steric hindrance at the reactive center compared to the dichloro variants. This implies potentially different kinetic profiles in nucleophilic substitution or ring-opening transformations, though direct experimental validation is absent from the literature.

organic synthesis structure-reactivity relationship bicyclopropyl building blocks

2-Chloro-1,1'-bi(cyclopropane): Supplier-Derived Purity Specifications

Current supplier listings for 2-chloro-1,1'-bi(cyclopropane) indicate a minimum purity specification of 95% (GC/HPLC) . This value is consistent with the ≥95% purity threshold commonly offered for research-grade bicyclopropyl derivatives, including the comparator compound 2-methyl-1,1'-bi(cyclopropane) (CAS 61975-80-2) . No supplier differentiates this compound on the basis of superior purity or unique analytical characterization (e.g., validated reference standard status, certified quantitative NMR data, or trace metal analysis). In the absence of such documentation, the compound's commercial quality profile is indistinguishable from that of its closest available analogs.

chemical procurement quality control analytical standards

2-Chloro-1,1'-bi(cyclopropane) (CAS 61975-81-3): Evidence-Based Application Scenarios


Exploratory Medicinal Chemistry: CYP Enzyme Interaction Profiling

The compound may serve as a starting point for investigating structure-activity relationships around the bicyclopropyl scaffold in the context of cytochrome P450 enzyme modulation. Moderate inhibition values (IC₅₀ = 180–362 nM) against CYP2B6 and CYP11B1 [1] [2] have been recorded in isolated assays, though the biological significance of these findings relative to other bicyclopropyl derivatives remains undetermined due to the absence of published comparator data. Researchers should independently validate these observations and conduct parallel testing with structural analogs to establish selectivity and potency trends.

Organic Synthesis: Monochloro Bicyclopropyl Building Block Evaluation

The compound's single chlorine substituent at the 2-position of the bicyclopropyl core distinguishes it from dichloro analogs such as 1,1'-dichloro-1,1'-bicyclopropyl (CAS 61975-77-7) and 2,2'-dichloro-1,1'-bicyclopropyl (CAS 62014-97-5) . From a class-level perspective, the monochloro compound is predicted to exhibit lower electrophilic density and reduced steric congestion at the reactive center compared to dichloro variants [3]. This may translate to different reaction kinetics and regioselectivity profiles in nucleophilic substitution or transition-metal-catalyzed cross-coupling transformations. Direct comparative experimentation is required to quantify these differences and establish the compound's practical synthetic utility relative to more heavily halogenated bicyclopropyl alternatives.

Chemical Procurement: Research-Grade Intermediate Sourcing

Commercial availability is established for this compound, with standard purity specifications of 95% (GC/HPLC) . This purity grade aligns with the research-grade offerings of structurally related bicyclopropyl compounds, including 2-methyl-1,1'-bi(cyclopropane) (CAS 61975-80-2) . No supplier currently offers enhanced purity tiers (e.g., ≥98% or ≥99%), certified reference standard material with validated quantitative NMR data, or expanded analytical documentation such as trace metals analysis or residual solvent profiles. Procurement decisions should therefore be guided by supplier-specific factors—including batch-to-batch consistency, pricing, shipping conditions, and geographic availability—rather than intrinsic product differentiation.

Analytical Reference and Method Development

The compound's well-defined molecular identity (C₆H₉Cl, MW 116.59) and commercial accessibility make it suitable as a reference standard for developing analytical methods (e.g., GC-MS, LC-MS, or NMR) intended to detect or quantify bicyclopropyl-containing species in reaction mixtures or environmental samples. However, users should be aware that no certified reference material (CRM) or traceable analytical standard is currently available for this compound; the available material is intended for research purposes only and lacks the metrological traceability required for regulatory or forensic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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